molecular formula C6H12O5 B118470 L-fuculose CAS No. 13074-08-3

L-fuculose

Cat. No.: B118470
CAS No.: 13074-08-3
M. Wt: 164.16 g/mol
InChI Key: QZNPNKJXABGCRC-LFRDXLMFSA-N
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Description

L-Fuculose (6-deoxy-L-tagatose) is a rare ketose sugar and the keto-isomer of L-fucose (6-deoxy-L-galactose). It plays a critical role in bacterial metabolic pathways, particularly in the catabolism of L-fucose, where it is converted into L-lactaldehyde and dihydroxyacetone phosphate (DHAP) via this compound-1-phosphate aldolase . Industrially, this compound serves as a key intermediate in enzymatic synthesis routes for producing L-fucose, a rare sugar with applications in pharmaceuticals, cosmetics, and nutraceuticals . Unlike L-fucose, which is scarce in nature, this compound can be synthesized from common sugars like lactaldehyde and DHAP through aldolase-catalyzed reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-fuculose can be synthesized from L-fucose using the enzyme L-fucose isomerase. This enzyme catalyzes the reversible isomerization between L-fucose and this compound. The optimal conditions for this enzymatic reaction are typically around 30°C and pH 7, with the presence of manganese ions as a cofactor . Another method involves the use of a halo- and thermophilic L-fucose isomerase from Halothermothrix orenii, which exhibits optimal activity at 50-60°C and pH 7 with 0.5-1 M sodium chloride .

Industrial Production Methods

For industrial production, this compound can be obtained through enzymatic methods using L-fucose isomerase. This approach is efficient and can be scaled up for industrial applications. The enzyme can be sourced from various microorganisms, including Raoultella species and Halothermothrix orenii .

Chemical Reactions Analysis

Types of Reactions

L-fuculose undergoes several types of chemical reactions, including isomerization, phosphorylation, and oxidation. The isomerization reaction is catalyzed by L-fucose isomerase, converting L-fucose to this compound and vice versa . Phosphorylation of this compound to this compound-1-phosphate is catalyzed by this compound kinase .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medical Applications

L-fuculose has shown potential in treating various health conditions:

  • Antiviral Properties : Research indicates that this compound can be beneficial in managing viral infections such as HIV and Hepatitis B. It acts by inhibiting viral replication and enhancing immune response .
  • Cancer Treatment : Studies suggest that this compound may have anti-cancer properties, potentially inhibiting tumor growth and metastasis. Its role in modulating cellular pathways involved in cancer progression is under investigation .
  • Lysosomal Storage Disorders : this compound is being explored for its therapeutic potential in lysosomal diseases like fucosidosis, where it may help alleviate symptoms by correcting metabolic imbalances .

Biotechnological Applications

This compound's enzymatic production and its role in metabolic pathways highlight its biotechnological significance:

  • Enzymatic Production : The enzyme L-fucose isomerase facilitates the conversion of L-fucose to this compound. Recent studies have characterized this enzyme from various sources, demonstrating efficient production methods using natural substrates like fucoidan derived from seaweeds .
Enzyme Source Substrate Conversion Efficiency
Paenibacillus rhizosphaeraeFucoidan6%
Commercial L-FucoseL-Fucose30%
  • Glycolytic Pathways : this compound phosphate aldolase catalyzes the cleavage of this compound-1-phosphate, linking it to glycolysis and gluconeogenesis pathways. This enzyme's structure has been studied to understand its catalytic mechanisms and potential industrial applications .

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications:

  • Sugar Synthesis : The isomerization process facilitated by enzymes like L-fucose isomerase allows for the synthesis of rare sugars, which are valuable in food and pharmaceutical industries due to their low caloric content and sweetening properties .
  • Chiral Compound Production : The ability of fuculose phosphate aldolases to catalyze reactions involving chiral compounds positions them as essential tools in the synthesis of pharmaceuticals and fine chemicals .

Case Study 1: Enzymatic Production of this compound

A study characterized the recombinant L-fucose isomerase from Paenibacillus rhizosphaerae, revealing its potential for producing this compound efficiently from fucoidan. The enzyme showed optimal activity at 50°C and pH 6.5, highlighting its industrial viability due to stability under varying conditions .

Case Study 2: Structural Analysis of Fuculose Phosphate Aldolase

The crystal structure of fuculose phosphate aldolase from Klebsiella pneumoniae was elucidated, providing insights into its substrate specificity and catalytic mechanism. This enzyme's ability to cleave various phosphates suggests broader applications in carbohydrate biosynthesis .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Fuculose shares structural and functional similarities with other rare ketoses, such as D-ribulose , D-tagatose , and D-fructose . Below is a detailed comparison based on enzymatic activity, metabolic roles, and industrial utility.

This compound vs. D-Ribulose

  • Structural Similarities : Both sugars are ketopentoses with hydroxyl groups at C3 and C4 in the cis configuration, enabling dual substrate specificity in enzymes like L-fucose isomerase (L-FucI) .
  • Enzymatic Activity :
    • Raoultella sp. L-FucI (RdFucI) : Exhibits higher catalytic efficiency (kcat/Km) for this compound (1.5× higher than D-ribulose) despite greater specific activity for D-ribulose (127.3 U/mg vs. 63.9 U/mg for this compound) .
    • E. coli D-Ribulokinase : Prefers this compound over D-ribulose, with a 4× higher affinity, suggesting evolutionary adaptation to this compound .
  • Equilibrium Dynamics: L-FucI-catalyzed reactions favor L-fucose production from this compound (equilibrium ratio ~9:1), whereas D-ribulose conversion to D-arabinose is less efficient .
  • Industrial Applications: this compound is used for L-fucose synthesis, while D-ribulose serves as a precursor for D-arabinose, an antitumor compound precursor .

This compound vs. D-Tagatose

  • Metabolic Pathways : D-Tagatose is produced via galactose isomerization, whereas this compound arises from L-fucose metabolism or enzymatic aldol condensation .
  • Enzyme Specificity : L-FucIs like RdFucI show negligible activity toward D-tagatose (<10.8 U/mg), highlighting strict substrate specificity for this compound .
  • Thermal Stability : D-Tagatose isomerization equilibrium shifts with temperature, unlike this compound conversion, which remains stable (90% L-fucose yield at 30–50°C) .

This compound vs. L-Rhamnulose

  • Structural Differences : L-Rhamnulose (6-deoxy-L-fructose) lacks the C4 hydroxyl group present in this compound, altering enzyme recognition.

Biochemical and Industrial Insights

Enzymatic Performance Across Species

Enzyme Source Substrate Specific Activity (U/mg) Km (mM) kcat (s<sup>−1</sup>) kcat/Km (mM<sup>−1</sup>s<sup>−1</sup>)
RdFucI (Raoultella) This compound 63.9 1.3 84.2 64.8
D-Ribulose 127.3 2.5 101.5 40.6
TtFucI (Thermanaeromonas) This compound 199.8 N/A N/A N/A
HoFucI (Halothermothrix) This compound 106.2 (0 M NaCl) N/A N/A N/A
  • Metal Ion Dependence : RdFucI requires Mn<sup>2+</sup> for optimal activity, while HoFucI functions under extreme salinity (0.5 M NaCl) and high temperatures (60°C) .

Industrial Relevance

  • L-Fucose Production : Enzymatic isomerization of this compound achieves ~90% L-fucose yield, outperforming chemical methods in cost and environmental impact .
  • Co-Production Strategies: RdFucI’s dual activity enables simultaneous synthesis of L-fucose and D-arabinose, leveraging shared substrates like D-ribulose .

Biological Activity

L-fuculose is a rare sugar that has garnered attention due to its biological significance and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its enzymatic interactions, metabolic pathways, and potential health benefits based on recent research findings.

Overview of this compound

This compound, a keto-sugar derived from L-fucose, plays a crucial role in various metabolic processes. It is involved in the glycolytic and gluconeogenic pathways through its conversion by specific enzymes such as this compound-1-phosphate aldolase (FucA). This enzyme catalyzes the reversible cleavage of this compound-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde, which are pivotal intermediates in carbohydrate metabolism .

This compound-1-Phosphate Aldolase (FucA)

FucA is a class II aldolase that exhibits a strong preference for this compound-1-phosphate as a substrate. It has been characterized from various organisms, including Klebsiella pneumoniae, where it was crystallized to reveal its tetrameric structure and active site characteristics . The enzyme requires metal ions, such as zinc or magnesium, for optimal activity, which enhances its catalytic efficiency .

Table 1: Enzymatic Characteristics of FucA

PropertyValue
Molecular Weight~ 25 kDa
StructureHomotetramer
CofactorZinc ion
Substrate SpecificityThis compound-1-phosphate
ProductsDHAP and L-lactaldehyde

Metabolic Pathways

This compound is synthesized from L-fucose through the action of specific isomerases. The conversion involves an enzyme-mediated isomerization process that can be enhanced under certain conditions, such as the presence of metal ions . This metabolic pathway is significant for producing rare sugars that have applications in pharmaceuticals.

Therapeutic Applications

Recent studies have indicated that this compound possesses potential therapeutic benefits. It has been investigated for its role in treating conditions such as HIV, cancer, and Hepatitis B. Its ability to modulate immune responses and act as a prebiotic further underscores its importance in health and disease management .

Case Study: Antiviral Properties

A study demonstrated that this compound could inhibit viral replication in cell cultures infected with HIV. The mechanism appears to involve interference with viral glycoproteins, thereby reducing the virus's ability to infect host cells. This finding positions this compound as a candidate for further research in antiviral therapies .

Q & A

Q. What are the primary enzymatic pathways involved in L-fuculose metabolism in Escherichia coli?

Level : Basic
Methodological Answer :
In E. coli, this compound metabolism is regulated by the fuc regulon. Key enzymes include:

  • L-fucose isomerase (FucI) : Converts L-fucose to this compound.
  • This compound kinase (FucK) : Phosphorylates this compound to this compound 1-phosphate.
  • This compound 1-phosphate aldolase (FucA) : Cleaves this compound 1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.
  • 1,2-propanediol oxidoreductase (FucO) : Anaerobically reduces L-lactaldehyde to 1,2-propanediol.

Experimental validation involves gene knockout studies, enzyme activity assays (e.g., spectrophotometric monitoring of NADH oxidation for FucO), and transcriptional analysis via Northern blotting to confirm fucO induction under fucose exposure .

Q. How can recombinant L-fucose isomerase be optimized for enhanced this compound production?

Level : Advanced
Methodological Answer :
Optimization strategies include:

  • Thermostability Engineering : Site-directed mutagenesis to improve enzyme stability at high temperatures, as seen in recombinant L-fucose isomerase from Caldanaerobius polysaccharolyticus (optimal activity at 75°C) .
  • Substrate Specificity Tuning : Structural analysis (e.g., X-ray crystallography) to identify active-site residues for mutagenesis, enabling activity toward non-natural substrates like D-arabinose .
  • Immobilization Techniques : Use of chitosan-based matrices or cross-linked enzyme aggregates (CLEAs) to enhance reusability and pH tolerance .

Validation requires coupled assays (e.g., DNS method for reducing sugar quantification) and HPLC for product purity analysis.

Q. What structural features of this compound 1-phosphate aldolase (FucA) are critical for substrate specificity?

Level : Advanced
Methodological Answer :
Key structural determinants include:

  • Zinc-Binding Active Site : The Zn²⁺ ion acts as a Lewis acid, stabilizing the enolate intermediate during aldol cleavage. Mutagenesis of coordinating residues (e.g., His/Asp) abolishes activity .
  • Substrate-Binding Pocket : Hydrophobic residues (e.g., Phe, Trp) create a steric environment specific to this compound 1-phosphate. Comparative studies with Fe(II)-dependent aldolases (e.g., AfPOD) reveal metal ion specificity impacts catalytic efficiency .
  • Quaternary Structure : Tetrameric organization (e.g., in E. coli FucA) ensures cooperative substrate binding, validated via size-exclusion chromatography and cryo-EM .

Structural insights are derived from crystallography (PDB: 1FUA) and molecular dynamics simulations .

Q. How do data contradictions in this compound isomerase activity across studies inform experimental design?

Level : Advanced
Methodological Answer :
Discrepancies in reported Km/Vmax values (e.g., Thermanaeromonas toyohensis vs. C. polysaccharolyticus isomerases) arise from:

  • Assay Conditions : Variations in pH, temperature, or cofactor (Mn²⁺/Mg²⁺) concentrations. Standardization using buffers like Tris-HCl (pH 7.5) and 1 mM MnCl₂ is critical .
  • Enzyme Purity : Trace contaminants (e.g., ATPases) in crude extracts skew activity measurements. Purification via affinity chromatography (His-tag systems) is recommended .
  • Substrate Isomerization : L-fucose preparations may contain this compound impurities, necessitating pre-purification via Dowex ion-exchange chromatography .

Researchers should report detailed protocols (per MIAPE guidelines) and validate findings with orthogonal methods (e.g., isothermal titration calorimetry).

Q. What methodologies are recommended for crystallizing this compound 1-phosphate aldolase?

Level : Advanced
Methodological Answer :
Crystallization protocols for FucA involve:

  • Sitting-Drop Vapor Diffusion : Using 1.6 M (NH₄)₂SO₄, 0.05 M Tris (pH 7.5), and 0.01 M MgCl₂ at 289 K .
  • Optimization Screens : Additives like 2% (v/v) PEG 400 improve crystal morphology.
  • Crystal Analysis : Matthews coefficient (1.89 ų/Da) and solvent content (34.8%) calculations confirm monoclinic space group P 4 21 2 .

Validation requires X-ray diffraction (2.0–2.5 Å resolution) and refinement using PHENIX or COOT .

Q. How can transcriptional regulation of the fuc operon be studied under varying metabolic conditions?

Level : Advanced
Methodological Answer :

  • Induction Profiling : Grow E. coli in minimal media with L-fucose as the sole carbon source. Monitor fucO transcription via RT-qPCR or lacZ reporter fusions .
  • Electrophoretic Mobility Shift Assays (EMSAs) : Test binding of FucR (regulator) to fuc promoter regions in the presence/absence of this compound 1-phosphate.
  • RNA-Seq : Identify co-regulated genes under anaerobic vs. aerobic conditions to map metabolic shifts toward 1,2-propanediol production .

Properties

IUPAC Name

(3R,4R,5S)-1,3,4,5-tetrahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNPNKJXABGCRC-LFRDXLMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]([C@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13074-08-3
Record name L-Fuculose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13074-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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